(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride
Description
(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine dihydrochloride is a bicyclic heteroaromatic compound featuring an imidazo[1,5-a]pyridine core substituted with a methyl group at the 3-position and a methanamine group at the 1-position, in its dihydrochloride salt form. This structure enhances solubility and stability compared to its free base counterpart.
Properties
IUPAC Name |
(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-11-8(6-10)9-4-2-3-5-12(7)9;;/h2-6,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNUFMIBOGPSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines under controlled conditions, followed by cyclization reactions to form the imidazo pyridine core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural variations among related imidazo-fused bicyclic compounds:
| Compound Name | Core Structure | Substituents | Salt Form | CAS Number |
|---|---|---|---|---|
| Target Compound | Imidazo[1,5-a]pyridine | 3-CH₃, 1-CH₂NH₂ | Dihydrochloride | Not explicitly listed |
| 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride | Imidazo[1,5-a]pyrazine | None | Dihydrochloride | 165894-10-0 |
| (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride | Imidazo[1,2-a]pyridine | 2-CH₃, 8-CH₂NH₂ | Dihydrochloride | 10514-60-0 |
| FAD286 (4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile) | Imidazo[1,5-a]pyridine | 5-C₆H₄-CN | Free base | Not provided |
| (R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine phosphate | Imidazo[1,5-a]pyridine | 5-C₆H₄-CN | Phosphate salt | Patent-specific |
Key Observations :
- Core Heteroatoms : Replacement of pyridine (N-containing) with pyrazine (two N atoms) in the pyrazine analog alters electronic properties and binding interactions .
- Substituent Position : The 3-methyl group in the target compound may enhance hydrophobic interactions compared to 2-methyl or 5-aryl substituents in analogs .
- Salt Forms : Dihydrochloride salts improve aqueous solubility, critical for in vivo applications, compared to free bases like FAD286 .
Physicochemical Properties
Notes:
- The target compound’s larger molecular weight (vs. pyrazine analog) may influence tissue penetration and metabolic stability.
- FAD286 demonstrates high potency as an aldosterone synthase inhibitor (ASI), suggesting that substituents on the imidazo[1,5-a]pyridine core significantly impact biological activity .
Commercial Availability and Research Use
- The pyrazine analog (CAS 165894-10-0) is available from suppliers like MSE Supplies and American Elements in gram quantities .
Biological Activity
(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine; dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H12N2·2HCl
- Molecular Weight : 136.194 g/mol
- CAS Number : 79607-17-3
- LogP : 1.5278
- PSA (Polar Surface Area) : 17.820 Ų
Biological Activity Overview
The biological activity of (3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine; dihydrochloride has been studied primarily in the context of its inhibitory effects on various enzymes and receptors.
Inhibition Studies
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of specific enzymes associated with pathogenic bacteria. For example:
-
Receptor Binding : The compound's interaction with various receptors has been explored:
- It exhibits binding affinity towards histamine receptors, which suggests potential applications in treating allergic reactions or gastric acid secretion disorders.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the tetrahydroimidazo[1,5-a]pyridine core can significantly influence biological activity:
- Alkyl Substituents : The addition of alkyl groups at specific positions enhances enzyme inhibition.
- Aromatic Modifications : Substituents like benzyl groups have shown increased activity due to conformational advantages .
| Modification Type | Example | Effect on Activity |
|---|---|---|
| Alkyl Substituents | N-benzyl | Increased by factor of 60 |
| Aromatic Substituents | Meta-Cl | Slightly improved potency |
| Additional Methylene Group | N-benzyl derivative with extra methylene | Decreased activity |
Case Studies and Research Findings
Several studies have reported on the biological activities of this compound:
- Study on Anti-Bacterial Activity : A research paper indicated that derivatives of tetrahydroimidazo[1,5-a]pyridine exhibited significant antibacterial properties against P. gingivalis, suggesting that structural modifications can lead to enhanced therapeutic agents .
- Histamine Receptor Antagonism : Another study highlighted the potential use of this compound as a histamine receptor antagonist, providing insights into its role in modulating allergic responses .
- CFTR Potentiation Research : Investigations into cystic fibrosis transmembrane conductance regulator (CFTR) potentiators revealed that similar compounds could enhance chloride ion transport in epithelial cells, indicating a broader therapeutic potential .
Q & A
Q. Key Considerations :
- Purification via recrystallization (ethanol/water mixtures) ensures >95% purity.
- Monitor reaction progress using TLC (silica gel, chloroform/methanol 9:1).
Basic: How is structural integrity confirmed post-synthesis?
Answer:
A multi-technique approach is employed:
- NMR Spectroscopy :
- ¹H NMR (DMSO-d₆): Peaks at δ 2.35 (s, 3H, CH₃), 3.20–3.50 (m, 4H, tetrahydro-pyridine CH₂), 4.10 (s, 2H, CH₂NH₂) .
- ¹³C NMR : Signals for imidazo N-CH₃ (~25 ppm) and aromatic carbons (~120–140 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 194.12 (calc. 194.13) .
- IR : NH₂ stretching (~3350 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield in multi-step synthesis?
Answer:
Optimization strategies include:
- Catalyst Screening : Use Pd/C or Ni catalysts for reductive amination (yield increases from 45% to 72%) .
- Solvent Effects : Replacing ethanol with DMF improves cyclization efficiency (85% yield vs. 60%) .
- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states to identify optimal temperatures (e.g., 80°C for cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
